Sodium [4-methyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide
Overview
Description
Sodium [4-methyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide is a chemical compound with the molecular formula C8H7N4NaS and a molecular weight of 214.23 g/mol. This compound is known for its potential therapeutic and industrial applications. It features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a pyridine ring, which is a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium [4-methyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide typically involves the reaction of 4-methyl-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol with sodium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes the purification of the product through crystallization or other separation techniques to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
Sodium [4-methyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium [4-methyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of sodium [4-methyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sodium [4-methyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide: Known for its unique combination of a triazole and pyridine ring, which imparts distinct chemical and biological properties.
Sulfapyridine: A pyridine derivative with antimicrobial properties.
Thienopyridine compounds: Known for their biological activities, including antimicrobial and anticancer properties
Uniqueness
This compound is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its combination of a triazole and pyridine ring makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
sodium;4-methyl-5-pyridin-4-yl-1,2,4-triazole-3-thiolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S.Na/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6;/h2-5H,1H3,(H,11,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQFYGRULDJNQP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1[S-])C2=CC=NC=C2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N4NaS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.